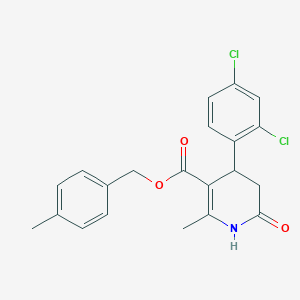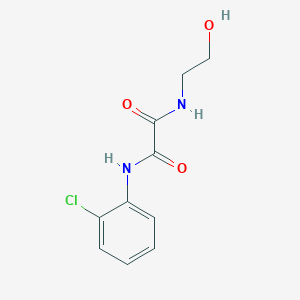![molecular formula C19H21NO2 B4587066 (2E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide](/img/structure/B4587066.png)
(2E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide
概要
説明
(2E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a phenylprop-2-enamide backbone with a 3,4-dimethylphenoxyethyl substituent
科学的研究の応用
(2E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Phenylprop-2-enamide Backbone: This can be achieved through a condensation reaction between cinnamic acid and an appropriate amine under acidic conditions.
Introduction of the 3,4-Dimethylphenoxyethyl Group: This step involves the reaction of the phenylprop-2-enamide intermediate with 3,4-dimethylphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyethyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of phenylprop-2-enamide oxides.
Reduction: Formation of phenylprop-2-enamines or alcohols.
Substitution: Formation of substituted phenoxyethyl derivatives.
作用機序
The mechanism of action of (2E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can enhance binding affinity and specificity, while the phenylprop-2-enamide backbone can facilitate interactions with hydrophobic pockets in target proteins. This compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
(2E)-N-[2-(3,4-dimethoxyphenoxy)ethyl]-3-phenylprop-2-enamide: Similar structure with methoxy groups instead of methyl groups.
(2E)-N-[2-(3,4-dichlorophenoxy)ethyl]-3-phenylprop-2-enamide: Similar structure with chlorine atoms instead of methyl groups.
Uniqueness
(2E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide is unique due to the presence of the 3,4-dimethylphenoxyethyl group, which can influence its chemical reactivity and biological activity. The methyl groups can enhance lipophilicity and membrane permeability, potentially improving its efficacy as a bioactive compound.
特性
IUPAC Name |
(E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-8-10-18(14-16(15)2)22-13-12-20-19(21)11-9-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,20,21)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGVYORKJMAOLC-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)/C=C/C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dibromo-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4586983.png)


![1-(1H-PYRAZOL-1-YL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE](/img/structure/B4587012.png)

![N-[5-({[(4-methoxy-6-methyl-2-pyrimidinyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B4587034.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B4587045.png)
![2-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL](/img/structure/B4587048.png)
![Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate](/img/structure/B4587049.png)
![1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4587051.png)

![1-(4-bromophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4587060.png)
![2-{[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4587062.png)
